molecular formula C20H21NO4 B14267044 (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate CAS No. 151807-53-3

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate

Cat. No.: B14267044
CAS No.: 151807-53-3
M. Wt: 339.4 g/mol
InChI Key: GXQAOHQUDDYVJS-UHFFFAOYSA-N
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Description

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group and two methylene-linked benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino group and benzoate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.

Scientific Research Applications

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.

    Benzoate esters: Compounds with benzoate groups attached to different core structures.

Uniqueness

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate is unique due to its specific combination of a cyclobutane ring with amino and benzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

151807-53-3

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

[3-amino-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

InChI

InChI=1S/C20H21NO4/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18H,11-13,21H2

InChI Key

GXQAOHQUDDYVJS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1N)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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